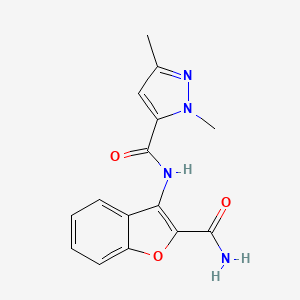

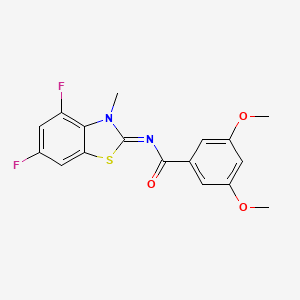

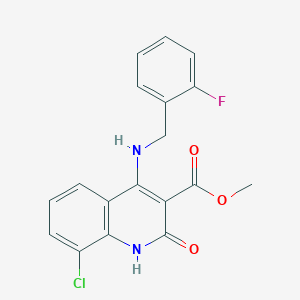

![molecular formula C12H27N3O2 B2471473 {3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester CAS No. 87530-14-1](/img/structure/B2471473.png)

{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester

Overview

Description

“{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H27N3O2 . It is also known by other names such as Carbamic acid, N-[3-[(3-aminopropyl)methylamino]propyl]-, 1,1-dimethylethyl ester .

Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester” are not fully detailed in the search results. The molecular weight is 245.36200 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Suzuki–Miyaura Coupling Reagent

Suzuki–Miyaura (SM) coupling: is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves combining chemically differentiated fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign organoboron reagents. Tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate serves as an organoboron reagent in SM coupling reactions .

Improved Solubility of Ibuprofen Derivatives

Research has shown that synthesizing salts of tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate positively impacts the bioavailability of ibuprofen. These compounds exhibit improved solubility in water and phosphate buffers at different pH levels .

Flow Microreactor Synthesis of Tertiary Butyl Esters

Tertiary butyl esters find extensive applications in synthetic organic chemistry. Tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate can be directly introduced into various organic compounds using flow microreactor systems, enabling sustainable synthesis .

Functionalization of Nanoparticles

The introduction of amine groups enhances the dispersibility and antibacterial properties of nanoparticles. Tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate-modified nanoparticles have applications in electrochemical sensors, catalysts, and Pickering emulsions .

β-Secretase and Acetylcholinesterase Inhibition

In vitro studies suggest that tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate can act as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation from Aβ 1-42 .

Key Role in Organic Synthesis

N-Boc-1,3-propanediamine (a derivative of tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate) plays a crucial role in the synthesis of arginine analogs and Suzuki reactions .

properties

IUPAC Name |

tert-butyl N-[3-[3-aminopropyl(methyl)amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)14-8-6-10-15(4)9-5-7-13/h5-10,13H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXUDMOOSAJDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(C)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester | |

CAS RN |

87530-14-1 | |

| Record name | tert-butyl N-{3-[(3-aminopropyl)(methyl)amino]propyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)

![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2471404.png)

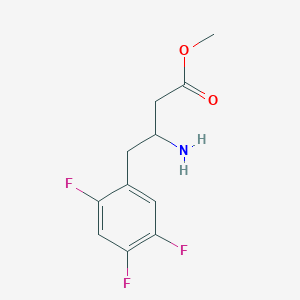

![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)